3-(Trimethylgermyl)propanoyl chloride
Description
3-(Trimethylgermyl)propanoyl chloride is an organogermanium compound featuring a propanoyl chloride backbone substituted with a trimethylgermyl group (-Ge(CH₃)₃). This structural motif combines the reactivity of an acyl chloride with the unique electronic and steric properties of germanium, making it valuable in organometallic synthesis and specialty chemical applications.
Properties
CAS No. |
112703-54-5 |
|---|---|
Molecular Formula |
C6H13ClGeO |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-trimethylgermylpropanoyl chloride |
InChI |
InChI=1S/C6H13ClGeO/c1-8(2,3)5-4-6(7)9/h4-5H2,1-3H3 |
InChI Key |
HUZNSALZQJMBIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylgermyl)propanoyl chloride can be synthesized through the reaction of 3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2. The choice of chlorinating agent and reaction conditions can vary depending on the scale of production and desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylgermyl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Friedel-Crafts Acylation: The compound can be used in Friedel-Crafts acylation reactions to introduce the 3-(trimethylgermyl)propanoyl group into aromatic rings.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Typical reagents include amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.
Scientific Research Applications
3-(Trimethylgermyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and thioesters. Its unique germanium-containing structure can be exploited in the synthesis of organogermanium compounds.
Medicine: Research into organogermanium compounds often explores their potential therapeutic benefits, although specific medical applications of this compound are not well-established.
Mechanism of Action
The mechanism of action of 3-(Trimethylgermyl)propanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final product.
Comparison with Similar Compounds
3-(Trichlorogermyl)propanoyl Chloride
Structural Differences : Replaces the trimethylgermyl group with a trichlorogermyl (-GeCl₃) moiety.
Key Properties (from ):
- Molecular Formula : C₃H₄Cl₄GeO
- Molecular Weight : 270.49 g/mol
- Boiling Point : 89–91°C (7 Torr)
- Melting Point : 70–72°C
- Density : 1.751 g/cm³
Reactivity : The electron-withdrawing Cl atoms increase electrophilicity at the germanium center, enhancing susceptibility to nucleophilic attack compared to the trimethylgermyl analog. This makes it more reactive in acylations but less stable under ambient conditions .
Applications: Likely used in high-precision organometallic syntheses where stronger Lewis acidity is required.
3-(Trimethylsilyl)propanoyl Chloride
Structural Differences : Germanium replaced by silicon (-Si(CH₃)₃).
Key Properties (from ):
- CAS No.: 18187-31-0
- Purity : 99% (industrial grade)
- Packaging : 25 kg/drum
Reactivity : The Si–C bond is shorter and stronger than Ge–C, leading to lower thermal stability but higher hydrolytic resistance. Silicon’s lower electronegativity reduces electrophilicity at the acyl chloride group compared to germanium analogs.
Applications : Widely used in silicone polymer crosslinking and as a silylating agent in pharmaceuticals .
Propanoyl Chloride (Parent Compound)
Structural Differences : Lacks any germanium or silicon substituents.
Key Properties (from ):
- CAS No.: 79-03-8
- Molecular Formula : C₃H₅ClO
- Molecular Weight : 92.52 g/mol
Reactivity : Highly volatile and reactive as a standalone acylating agent. The absence of steric bulk from substituents like trimethylgermyl allows faster reactions with nucleophiles (e.g., amines, alcohols).
Applications : Common in synthesizing amides, esters, and ketones in bulk chemical production .
3-(3-Bromophenyl)propanoyl Chloride
Structural Differences: A brominated aromatic ring attached to the propanoyl chloride chain. Key Properties (from ):
- CAS No.: 335159-82-5
- Molecular Formula : C₉H₈BrClO
- Molecular Weight : 247.52 g/mol
- LogP : 3.15 (indicative of higher hydrophobicity)
Reactivity : The electron-withdrawing bromine substituent enhances electrophilicity at the carbonyl group, favoring aromatic substitution reactions. Steric hindrance from the phenyl ring may slow down acylation compared to aliphatic analogs.
Applications : Likely used in synthesizing brominated pharmaceuticals or agrochemicals .
3-(1,3-Dioxo-2,3-dihydro-1H-2-isoindolyl)propanoyl Chloride
Structural Differences: Features an isoindolyl group, introducing heterocyclic complexity. Reactivity: The electron-deficient isoindolyl group increases polarity and reactivity toward nucleophiles, enabling cyclization reactions (e.g., forming diazepines) as noted in .
Applications : Intermediate in bioactive heterocycle synthesis, such as anticonvulsants or antipsychotics .
Research Findings and Trends
- Electronic Effects : Chlorine or bromine substituents () enhance electrophilicity, while alkyl groups (e.g., trimethylgermyl) provide steric stabilization .
- Periodic Trends : Silicon analogs () exhibit higher hydrolytic stability than germanium derivatives but lower thermal resilience .
- Unexpected Reactivity : Bulky substituents (e.g., tert-butyl in ) can divert reactions toward oxidative condensation rather than acylation, suggesting similar pathways might occur with trimethylgermyl groups under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
